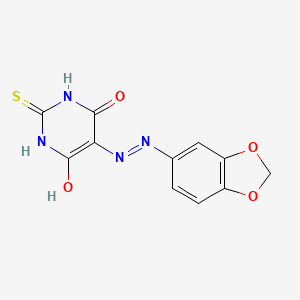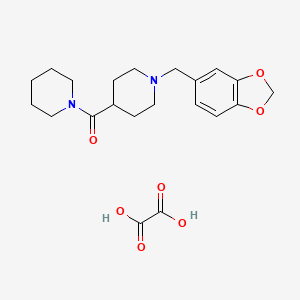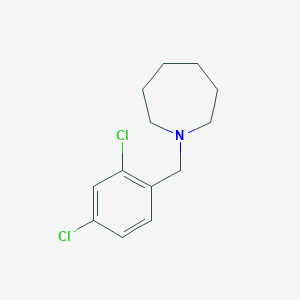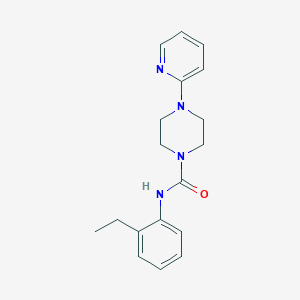
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone), also known as BDP-9066, is a novel compound with potential applications in scientific research. This compound has attracted attention due to its unique chemical structure and potential therapeutic properties. In
Scientific Research Applications
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) has potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. Further research is needed to fully explore the potential of this compound in these areas.
Mechanism of Action
The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in bacterial and fungal cell wall synthesis. Additionally, it is believed to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and fungal strains, including drug-resistant strains. Additionally, it has been shown to induce apoptosis in cancer cells, leading to cell death. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) in lab experiments is its potential as a new antibiotic and anticancer agent. Additionally, it has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for research on 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone). One direction is to further explore its potential as a new antibiotic and anticancer agent. This could involve testing its efficacy against a wider range of bacterial and fungal strains and cancer cell lines. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, research could be conducted to explore the potential side effects of this compound and its safety in humans.
Synthesis Methods
The synthesis of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) involves the reaction of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione with 1,3-benzodioxol-5-ylhydrazine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is typically high, and the compound can be purified using standard techniques.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yldiazenyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4S/c16-9-8(10(17)13-11(20)12-9)15-14-5-1-2-6-7(3-5)19-4-18-6/h1-3H,4H2,(H3,12,13,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHPMJHUGSRUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)

![4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)


![1-[3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6038211.png)

![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6038225.png)
![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)

![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)